molecular formula C15H11FN4O B11726204 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one

Cat. No.: B11726204
M. Wt: 282.27 g/mol
InChI Key: MGRBQRLFVADMDN-MFOYZWKCSA-N
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Description

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C15H11FN4O. It is known for its unique structure, which includes a quinoxaline core and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11FN4O

Molecular Weight

282.27 g/mol

IUPAC Name

3-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11FN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9-

InChI Key

MGRBQRLFVADMDN-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)F

Origin of Product

United States

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